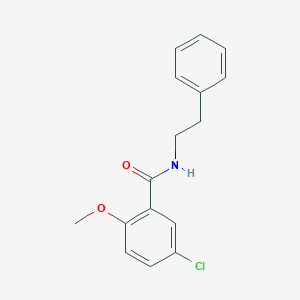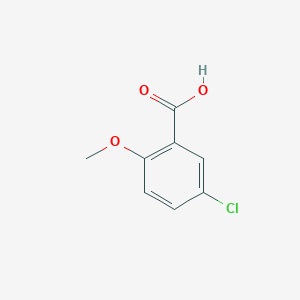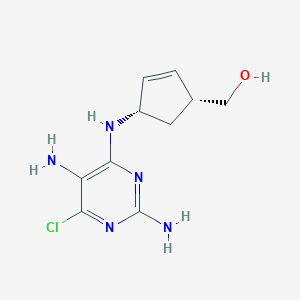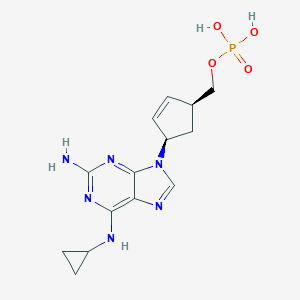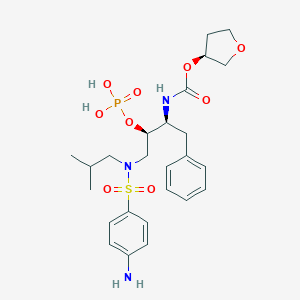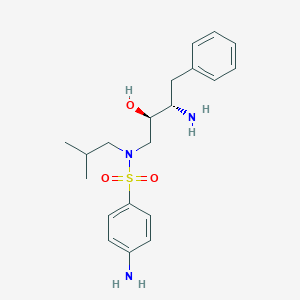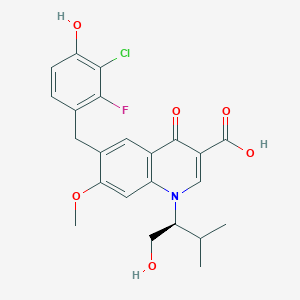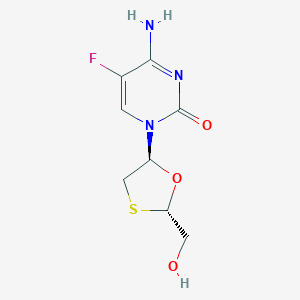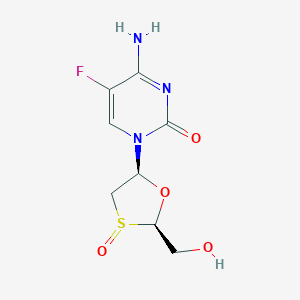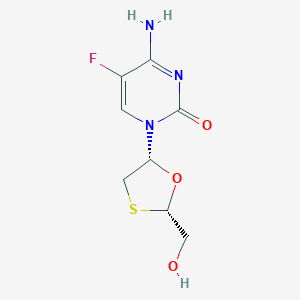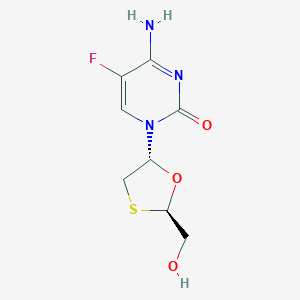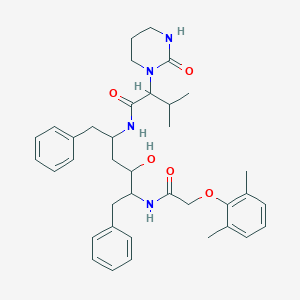![molecular formula C6H10O3 B192951 (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol CAS No. 252873-00-0](/img/structure/B192951.png)
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The preparation of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” involves several methods. One method starts from a 2,3-diprotected-2,3-dihydroxy-propionaldehyde, which is transformed into a derivative encompassing a nitromethyl and one or two carboxylate moieties . Another method involves the synthesis of a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .Molecular Structure Analysis
The molecular structure of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” consists of two fused tetrahydrofuran rings . One of the rings contains a disordered O atom and its two adjacent C atoms, a methylene and a bridgehead C atom .Chemical Reactions Analysis
“(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” is used as a reagent in the synthesis of Darunavir, a second-generation HIV-1-protease inhibitor and antiviral agent .Wissenschaftliche Forschungsanwendungen
Use in HIV Protease Inhibitors : This compound is a high affinity P2-ligand and a key building block in several HIV protease inhibitors, including the important drug darunavir. Its synthesis is crucial for the development of these inhibitors (Ghosh, Li, & Perali, 2006).
Efficient Synthesis Methods : There have been various studies on efficient synthesis methods for this compound. A notable method involves a one-pot procedure using furan and glycol aldehyde, which are derived from wood-based materials (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017). Another study reported a stereoselective synthesis using sugar derivatives as starting materials (Ghosh, Markad, & Robinson, 2020).
Application in Synthesis of Darunavir : The compound is integral in the synthesis of Darunavir, an HIV-1 protease inhibitor used to treat multi-drug-resistant HIV. Various studies have focused on concise and efficient synthesis routes for this compound, highlighting its practical importance in pharmaceuticals (Kanemitsu et al., 2016).
Research in Novel Synthesis Techniques : Research has been conducted on novel synthesis techniques for derivatives of this compound, like the development of a bicyclization method for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives, which is valuable for time-saving and catalyst-free synthesis (Shu et al., 2013).
Stereoselective Synthesis Research : Studies have also focused on the stereoselective synthesis of this compound, which is important for ensuring the effectiveness of the resulting HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).
Eigenschaften
IUPAC Name |
(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@H](CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473671 | |
| Record name | (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
CAS RN |
252873-00-0 | |
| Record name | (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

